molecular formula C8H10FNS B8702725 2-Fluoro-4-ethylthioaniline

2-Fluoro-4-ethylthioaniline

Cat. No.: B8702725
M. Wt: 171.24 g/mol
InChI Key: MUIKRBWVNVYCSK-UHFFFAOYSA-N
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Description

2-Fluoro-4-ethylthioaniline is a useful research compound. Its molecular formula is C8H10FNS and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10FNS

Molecular Weight

171.24 g/mol

IUPAC Name

4-ethylsulfanyl-2-fluoroaniline

InChI

InChI=1S/C8H10FNS/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3

InChI Key

MUIKRBWVNVYCSK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=C(C=C1)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of the product of Example 26, Step A, 4-amino-3-fluorophenyl thiocyanate (500 mg, 2.97 mmol), in ethanol (7 mL) was added dropwise to a solution of Na2S.9H2O (714 mg, 2.97 mmol) in water (1.5 mL) and the resulting mixture stirred at 50° C. for 1 hour. A solution of ethyl iodide (510 mg, 3.27 mmol) in ethanol (1 mL) was then added and the reaction stirred at 50° C. for a further 6 hours. The mixture was diluted with water (30 mL) and extracted with Et2O (4×10 mL), then the combined Et2O extracts washed with water (3×20 mL), saturated NaCl (20 mL) and dried (Na2SO4). Removal of the solvent under reduced pressure afforded a pale yellow oil which was purified by dry flash column chromatography on silica (5% Et2O/hexanes as eluant) to afford 2-fluoro-4-ethylthioaniline as a colourless oil (470 mg, 92%). 1H NMR (400 MHz, CDCl3) δ 7.08 (dd, J=11.3, 2.0 Hz, 1 H), 7.01 (ddd, J=8.2, 2.0, 0.9 Hz, 1 H), 6.71 (dd, J=9.3, 8.2 Hz, 1 H), 3.81 (br s, 2 H), 2.80 (q, J=7.3 Hz, 2 H), 1.24 (t, J=7.3 Hz, 3 H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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500 mg
Type
reactant
Reaction Step One
[Compound]
Name
Na2S.9H2O
Quantity
714 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of the product of Example 26, Step A, 4-amino-3-fluorophenyl thiocyanate (500 mg, 2.97 mmol), in ethanol (7 mL) was added dropwise to a solution of Na2S.9H2O (714 mg, 2.97 mmol) in water (1.5 mL) and the resulting mixture stirred at 50° C. for 1 hour. A solution of ethyl iodide (510 mg, 3.27 mmol) in ethanol (1 mL) was then added and the reaction stirred at 50° C. for a further 6 hours. The mixture was diluted with water (30 mL) and extracted with Et2O (4×10 mL), then the combined Et2O extracts washed with water (3×20 mL), saturated NaCl (20 mL) and dried (Na2SO4). Removal of the solvent under reduced pressure afforded a pale yellow oil which was purified by dry flash column chromatography on silica (5% Et2O/hexanes as eluant) to afford 2-fluoro-4-ethylthioaniline as a colourless oil (470 mg, 92%). 1H NMR (400 MHz, CDCl3) δ 7.08 (dd, J=11.3, 2.0 Hz, 1 H), 7.01 (ddd, J=8.2, 2.0, 0.9 Hz, 1 H), 6.71 (dd, J=9.3, 8.2 Hz, 1 H), 3.81 (br s, 2 H), 2.80 (q, J=7.3 Hz, 2 H), 1.24 (t, J=7.3 Hz, 3 H). Step B: Preparation of 3,4-difluoro-2-[[2-fluoro-4-(ethylthio)phenyl]amino]-benzoic acid
[Compound]
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product
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0 (± 1) mol
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Reaction Step One
Quantity
500 mg
Type
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Reaction Step One
[Compound]
Name
Na2S.9H2O
Quantity
714 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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